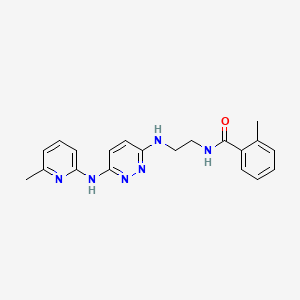

2-methyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that belongs to the class of pyridazinylpyridines This compound is characterized by its unique structure, which includes a benzamide group linked to a pyridazinylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of substituted o-benzoyl chloride, which is then reacted with ammonium thiocyanate in acetone to form the desired product . The reaction conditions often include stirring the mixture for a specific duration and maintaining a controlled temperature to ensure optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance efficiency and yield. The use of continuous flow reactors and automated systems can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-methyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may transduce signals from the cell surface to the cytoplasm, regulating various physiological and pathological processes such as cell cycle arrest, mesenchymal cell proliferation, wound healing, and immunosuppression . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-methyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide include:

- 2-amino-6-methylpyridine

- 2-amino-4-methylpyridine

- 2-methylpyridine

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which combines a benzamide group with a pyridazinylpyridine moiety

Biological Activity

2-Methyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The compound can be represented as follows:

Its structure features a benzamide core with various nitrogen-containing substituents that may influence its biological interactions.

Research indicates that compounds similar to this compound often act as kinase inhibitors. Kinases are critical in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The specific interactions of this compound with kinase targets are yet to be fully elucidated but are believed to involve binding to the ATP-binding site, thereby inhibiting kinase activity.

Anticancer Properties

Several studies have explored the anticancer potential of compounds structurally related to this compound. For instance:

These findings suggest significant cytotoxic effects against various cancer cell lines, indicating a potential role for this compound in cancer therapy.

Kinase Inhibition

The compound's structural features suggest it may inhibit specific kinases involved in oncogenic signaling pathways. For example, compounds with similar scaffolds have shown selectivity against receptor tyrosine kinases (RTKs), which are often overactive in tumors. The selectivity profile is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Study 1: Inhibition of EGFR

A study examining similar compounds demonstrated that they could effectively inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers:

- Objective : Evaluate the inhibitory effects on EGFR.

- Findings : Compounds exhibited IC50 values in the sub-micromolar range, indicating strong inhibition.

Study 2: Selectivity Against BCR-ABL

Another study focused on the selectivity of related compounds against BCR-ABL, a fusion protein associated with chronic myeloid leukemia (CML):

- Objective : Assess selectivity against BCR-ABL.

- Findings : The compounds showed promising results with reduced side effects compared to traditional therapies due to their selective inhibition profile.

Properties

IUPAC Name |

2-methyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c1-14-6-3-4-8-16(14)20(27)22-13-12-21-17-10-11-19(26-25-17)24-18-9-5-7-15(2)23-18/h3-11H,12-13H2,1-2H3,(H,21,25)(H,22,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQJPHQOFFTXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.